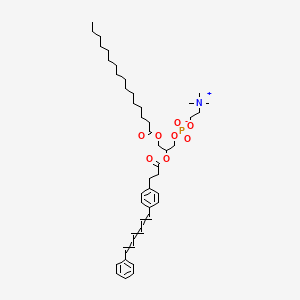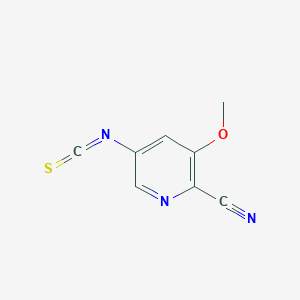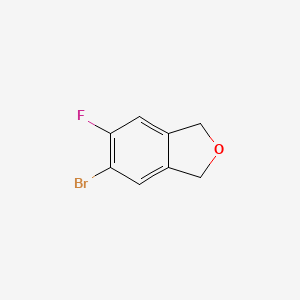
3-Methyl-4-(4-phenylpyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methyl group at the 3rd position, a phenyl group at the 4th position of the pyridine ring, and an aniline moiety. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline can be achieved through several methods. One common approach involves the palladium-catalyzed amination of aryl halides with anilines. This method is known for its efficiency and functional group tolerance . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale palladium-catalyzed amination reactions. These reactions are typically carried out in high-pressure reactors to ensure complete conversion of the starting materials. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-phenylpyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a widely used reducing agent.
Substitution: Halogenated reagents and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions typically produce amines .
Scientific Research Applications
3-Methyl-4-(4-phenylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-Phenylpyridine: A pyridine derivative with a phenyl group at the 4th position.
3-Methylpyridine: A pyridine derivative with a methyl group at the 3rd position
Uniqueness
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-methyl-4-(4-phenylpyridin-3-yl)aniline |
InChI |
InChI=1S/C18H16N2/c1-13-11-15(19)7-8-16(13)18-12-20-10-9-17(18)14-5-3-2-4-6-14/h2-12H,19H2,1H3 |
InChI Key |
LPENSVIGBJXYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



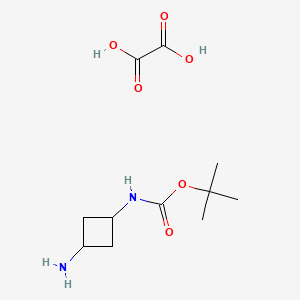
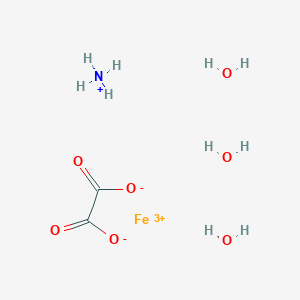
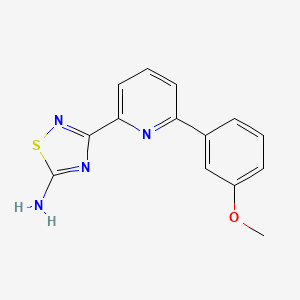
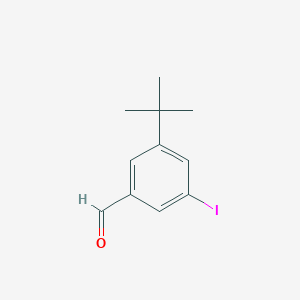
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
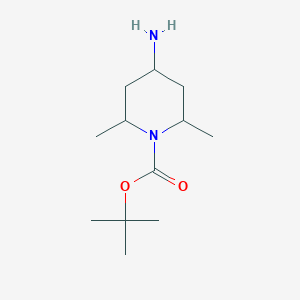
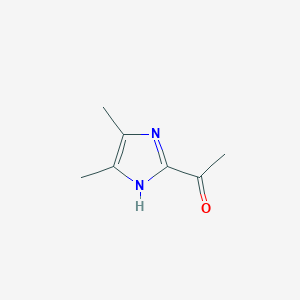
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)

